molecular formula C21H22N4O2S B10867641 2-(1,3-benzothiazol-2-yl)-5-cycloheptyl-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

2-(1,3-benzothiazol-2-yl)-5-cycloheptyl-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No.: B10867641
M. Wt: 394.5 g/mol
InChI Key: IFCPPOWASRFTLP-UHFFFAOYSA-N
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Description

“2-(1,3-benzothiazol-2-yl)-5-cycloheptyl-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione” is quite the mouthful, but let’s break it down. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse applications in various fields. Now, let’s dive deeper.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of 2-(1,3-benzothiazol-2-yl)acetonitrile with a cycloheptyl-substituted pyrazole derivative. The reaction typically proceeds under mild conditions, often using a base or Lewis acid catalyst.

Reaction Conditions::

    Starting Material: 2-(1,3-benzothiazol-2-yl)acetonitrile

    Reagents: Cycloheptyl-substituted pyrazole derivative, base or Lewis acid catalyst

    Conditions: Reflux in an appropriate solvent (e.g., ethanol)

    Yield: The yield can vary based on the specific reaction conditions.

Industrial Production:: While industrial-scale production methods may differ, the synthetic route remains similar. Optimization for yield, purity, and scalability is crucial for large-scale manufacturing.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes can yield reduced forms of the compound.

    Substitution: Substitution reactions at different positions on the benzothiazole ring are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be employed.

Major Products:: The specific products depend on the reaction conditions and substituents. Isomers, regioselectivity, and stereochemistry play a role.

Scientific Research Applications

This compound finds applications in:

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

. our compound’s unique structure sets it apart.

Remember, chemistry is an ever-evolving field, and further studies will unveil more about this intriguing compound

Properties

Molecular Formula

C21H22N4O2S

Molecular Weight

394.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-cycloheptyl-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione

InChI

InChI=1S/C21H22N4O2S/c1-13-19-16(12-18(26)24(13)14-8-4-2-3-5-9-14)23-25(20(19)27)21-22-15-10-6-7-11-17(15)28-21/h6-7,10-12,14,23H,2-5,8-9H2,1H3

InChI Key

IFCPPOWASRFTLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=O)N1C3CCCCCC3)NN(C2=O)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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